2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiadiazole ring attached to a propanal group with two methyl groups at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar structural features but different substituents.
2,5-Dimethyl-1,3,4-thiadiazole: A closely related compound with methyl groups at different positions on the thiadiazole ring.
Uniqueness
2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(thiadiazol-5-yl)propanal |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-8-9-11-6/h4-5H,3H2,1-2H3 |
InChI Key |
BGNAXQPYJAGDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=NS1)C=O |
Origin of Product |
United States |
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